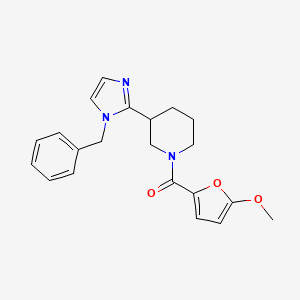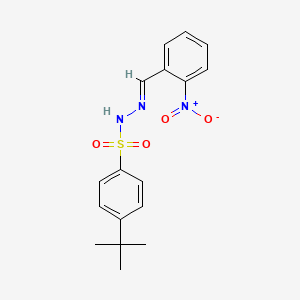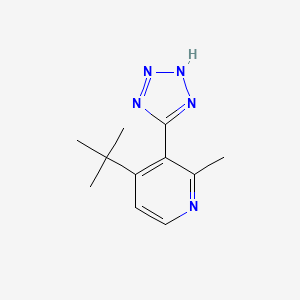
3-(1-benzyl-1H-imidazol-2-yl)-1-(5-methoxy-2-furoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-benzyl-1H-imidazol-2-yl)-1-(5-methoxy-2-furoyl)piperidine, also known as BFI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BFI-1 has been shown to selectively inhibit the activity of the transcription factor BCL6, which is overexpressed in many types of cancer and is associated with poor prognosis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds with structures incorporating elements such as benzyl-imidazole and methoxy-furoyl attached to a piperidine core have been synthesized and evaluated for antimicrobial activities. For instance, studies on pyridine derivatives, including those with benzothiazolyl and piperazine modifications, demonstrate variable and modest antimicrobial efficacy against bacteria and fungi. This suggests potential applications of your compound in developing new antimicrobial agents, provided it shares similar bioactive characteristics (Patel, Agravat, & Shaikh, 2011).
Radiolabeling and Imaging Studies
Research on mixed ligand fac-tricarbonyl complexes, incorporating imidazole and benzyl isocyanide with technetium and rhenium, indicates applications in radiolabeling and diagnostic imaging. These compounds facilitate the attachment of bioactive molecules for imaging purposes, suggesting that derivatives of imidazole and piperidine could be useful in designing radiopharmaceuticals for diagnostic imaging, such as in cancer detection or neurological disorders (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Neurological Research
Compounds structurally related to the query, particularly those featuring benzyl-piperidinylalkynyl modifications, have been identified as potent antagonists of the NMDA receptor subtype NR1A/2B. This highlights their potential in neurological research, specifically in developing therapies for neurodegenerative diseases like Parkinson's. Such compounds have shown efficacy in animal models, indicating their promise for further therapeutic exploration (Wright, Gregory, Boxer, Meltzer, Serpa, & Wise, 1999).
Antiulcer Agents
The research into imidazo[1,2-a]pyridines with substitutions at the 3-position for their potential as antiulcer agents showcases the utility of structurally complex molecules in addressing gastrointestinal disorders. Although these compounds did not demonstrate significant antisecretory activity, their cytoprotective properties in ethanol and HCl-induced ulcer models are noteworthy. This implies that derivatives of imidazole and piperidine might be explored for their gastroprotective potential (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Eigenschaften
IUPAC Name |
[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-methoxyfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-19-10-9-18(27-19)21(25)24-12-5-8-17(15-24)20-22-11-13-23(20)14-16-6-3-2-4-7-16/h2-4,6-7,9-11,13,17H,5,8,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEFWEDFUSFISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5566184.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxamide](/img/structure/B5566194.png)
![1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-3-phenylpropan-1-ol](/img/structure/B5566201.png)
![1,3,6-trimethyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5566210.png)
![[5-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-furyl]methanol](/img/structure/B5566211.png)


![ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5566235.png)
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5566252.png)
![N-isopropyl-3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5566261.png)
![3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol](/img/structure/B5566269.png)
![4-[(2S)-2-amino-2-(1-butyl-3-cyclopentyl-1H-1,2,4-triazol-5-yl)ethyl]phenol](/img/structure/B5566281.png)
![7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5566284.png)
![ethyl 3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5566289.png)